![molecular formula C11H13NO4S B5007605 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B5007605.png)
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
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Overview
Description
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno-dioxin ring system with a hydroxypyrrolidinyl group, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-ethylenedioxythiophene: A related compound with similar structural features but different functional groups.
2,3-dihydrothieno[3,4-b][1,4]dioxin-2-ylmethanol: Another derivative with a hydroxymethyl group instead of a hydroxypyrrolidinyl group.
Uniqueness
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is unique due to its combination of the thieno-dioxin ring system and the hydroxypyrrolidinyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-7-1-2-12(5-7)11(14)10-9-8(6-17-10)15-3-4-16-9/h6-7,13H,1-5H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRUDQNACDCFGQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C3C(=CS2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=C3C(=CS2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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